Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate
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Overview
Description
Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate is a complex organic compound that features a tert-butyl group, a hydroxypiperidine moiety, and an oxalic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with oxalic acid dihydrate under solvent-free conditions. This method is efficient and environmentally friendly, reducing pollution and handling costs . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and sustainable methods, such as the use of flow microreactors. These systems allow for continuous production, which is more efficient and versatile compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection, hydrogen chloride for deprotection under solvent-free conditions, and various catalysts such as iodine for selective cleavage .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group using oxalyl chloride in methanol can yield deprotected carbamates .
Scientific Research Applications
Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. For example, as a dual inhibitor of IDO1 and DNA Pol gamma, it exerts its effects by binding to these enzymes and inhibiting their activity, which can have therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound used as a protecting group in organic synthesis.
Oxalic acid dihydrate: Used in the synthesis of various oxalic acid derivatives.
Hydroxypiperidine derivatives: Compounds with similar structural features and reactivity.
Uniqueness
Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate is unique due to its combination of a tert-butyl group, a hydroxypiperidine moiety, and an oxalic acid derivative. This unique structure imparts specific reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13;3-1(4)2(5)6/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);(H,3,4)(H,5,6)/t7-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSJHAYLPOIBKE-WLYNEOFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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